An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural framework, featuring a piperidin-4-one core attached to a bromophenyl group, offers versatile handles for chemical modification, making it a valuable scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(3-Bromophenyl)piperidin-4-one, with a focus on its role in the synthesis of central nervous system (CNS) agents.[1] Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-(3-Bromophenyl)piperidin-4-one are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 1016769-81-5 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Solid |
| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 182.2 ± 26.5 °C |
| pKa (Predicted) | 4.02 ± 0.40 |
| Refractive Index (Predicted) | 1.591 |
| Molar Refractivity (Predicted) | 58.9 ± 0.3 cm³ |
| Enthalpy of Vaporization (Predicted) | 62.5 ± 3.0 kJ/mol |
| Storage Conditions | 2-8°C, Sealed in a dry place |
Synthesis and Reactivity
The synthesis of 1-(3-Bromophenyl)piperidin-4-one is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial C-N bond between the aryl halide (3-bromoaniline or 1,3-dibromobenzene) and the secondary amine of the piperidin-4-one core.
The reactivity of 1-(3-Bromophenyl)piperidin-4-one is characterized by two main functional groups: the ketone and the bromophenyl moiety.
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Ketone Group: The carbonyl group at the 4-position of the piperidine ring can undergo a wide range of nucleophilic additions and condensation reactions. This allows for the introduction of diverse substituents, which is a key strategy in modifying the pharmacological profile of drug candidates.[4]
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Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of different aryl, alkyl, or alkyne groups, expanding the chemical space for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
The following is a representative protocol for the synthesis of 1-(3-Bromophenyl)piperidin-4-one.
Materials:
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1,3-Dibromobenzene
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Piperidin-4-one hydrochloride
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
Procedure:
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To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 equivalents).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe, followed by 1,3-dibromobenzene (1.0 equivalent) and piperidin-4-one hydrochloride (1.2 equivalents).
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Heat the reaction mixture to 80-100°C and stir under argon.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(3-Bromophenyl)piperidin-4-one.
Spectroscopic Characterization
The structure and purity of the synthesized 1-(3-Bromophenyl)piperidin-4-one can be confirmed by standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine ring.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the aliphatic carbons of the piperidine ring.
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IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ketone (typically around 1710-1730 cm⁻¹) and bands associated with the aromatic C-H and C-C bonds.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Development
1-(3-Bromophenyl)piperidin-4-one is a valuable intermediate in the synthesis of CNS-active agents, particularly antipsychotics, antidepressants, and anxiolytics.[1] The piperidin-4-one scaffold is a well-established pharmacophore that can be suitably modified to interact with various biological targets.[4]
Many atypical antipsychotic drugs exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the brain.[5][6] Specifically, they often act as antagonists or partial agonists at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[6][7] The piperidine core of compounds derived from 1-(3-Bromophenyl)piperidin-4-one can be functionalized to achieve the desired affinity and selectivity for these receptors.
Safety Information
When handling 1-(3-Bromophenyl)piperidin-4-one, standard laboratory safety precautions should be followed.[1]
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Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[1]
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Storage: Keep the container tightly sealed and store in a cool, dry place away from heat and ignition sources.[1]
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Thermal Decomposition: The compound may produce toxic gases upon heating.[1]
Conclusion
1-(3-Bromophenyl)piperidin-4-one is a highly versatile and valuable intermediate for the synthesis of complex molecules, particularly for the development of new drugs targeting the central nervous system. Its well-defined reactivity at both the ketone and bromophenyl positions allows for the creation of diverse chemical libraries for SAR studies. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for its effective utilization in medicinal chemistry and drug discovery programs. The protocols and information provided in this guide serve as a valuable resource for researchers working with this important chemical entity.
References
- 1. biosynce.com [biosynce.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
